N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Its core pyrazolo[3,4-d]pyrimidine scaffold is analogous to purine bases, enabling interactions with kinase and receptor targets . Key substituents include a 3,4-dimethylphenyl group at the 4-amino position and a 4-methylpiperazine moiety at the 6-position. These modifications influence its physicochemical and biological properties, as seen in comparisons with structurally related compounds.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-17-9-10-19(15-18(17)2)26-22-21-16-25-31(20-7-5-4-6-8-20)23(21)28-24(27-22)30-13-11-29(3)12-14-30/h4-10,15-16H,11-14H2,1-3H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWGUPBMTMJKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
This compound acts as an irreversible inhibitor of EGFR. It binds to the ATP-binding site of the enzyme, which prevents the receptor from being activated by its ligands. This compound is particularly effective against EGFR mutants that are resistant to first-generation EGFR inhibitors.
Biochemical Pathways
Upon binding to EGFR, this compound inhibits the activation of the receptor and its downstream signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting these pathways, the compound can prevent the growth and proliferation of cancer cells.
Result of Action
The inhibition of EGFR by this compound results in the suppression of cancer cell growth and proliferation . This is due to the compound’s ability to block the signaling pathways that promote these processes.
Biochemical Analysis
Biochemical Properties
The compound N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions occur at the molecular level and are responsible for the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels.
Biological Activity
N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 352.45 g/mol. The structure includes a pyrazolo-pyrimidine core substituted with a dimethylphenyl group and a piperazine moiety, which are important for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. For example:
- Compound 9a exhibited an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
- Other derivatives have demonstrated selective cytotoxicity towards MCF7 and HCT116 cell lines, indicating their potential as anticancer agents .
Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidines have also been investigated for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit prostaglandin synthesis, which is crucial in inflammatory responses:
- A series of compounds showed significant inhibition of plasma prostaglandin E2 (PGE2) levels in preclinical models .
- The LD50 values for these compounds were found to be above 1100 mg/kg, suggesting a favorable safety profile compared to traditional anti-inflammatory drugs like Diclofenac .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- The presence of the dimethylphenyl group enhances lipophilicity and may improve binding affinity to biological targets .
- Substituents on the piperazine ring can modulate pharmacokinetic properties and receptor selectivity .
Synthesis and Characterization
The synthesis of this compound involves several steps including the formation of the pyrazolo-pyrimidine core followed by substitution reactions with piperazine derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds .
Pharmacological Screening
Pharmacological evaluations have demonstrated that this compound exhibits promising anti-inflammatory and anticancer activities. In vitro studies indicate that it can effectively arrest the cell cycle in cancer cells while also reducing inflammatory markers in cellular models .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-inflammatory properties. In studies involving various synthesized compounds from this class, many showed lower toxicity and ulcerogenic activity compared to established anti-inflammatory drugs like Diclofenac. For instance, compounds derived from aminopyrazole carbonitrile demonstrated protective effects against carrageenan-induced edema in animal models .
Anticancer Potential
The compound is being investigated for its anticancer properties. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit specific cancer cell lines by interfering with key signaling pathways. This mechanism suggests potential use in targeted cancer therapies, particularly in inhibiting tumor growth and proliferation .
Neurological Disorders
The structural features of N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may also lend it applicability in treating neurological disorders. Compounds with similar structures have been shown to interact with neurotransmitter systems, suggesting potential benefits in conditions like depression and anxiety .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazolo-Pyrimidine Core : The initial step includes the condensation of appropriate pyrimidine and pyrazine derivatives.
- Introduction of Functional Groups : Subsequent reactions introduce the dimethylphenyl and methylpiperazinyl groups through nucleophilic substitutions.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Study 1: Anti-inflammatory Properties
A study conducted by Abd El-Salam et al. synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-inflammatory effects. The results indicated that several compounds exhibited promising activity with lower toxicity profiles than traditional anti-inflammatory agents .
Study 2: Anticancer Activity
In another investigation, the anticancer efficacy of related pyrazolo compounds was assessed against multiple cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis, supporting their potential use as anticancer agents .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Aromatic Amine Group
- N-(4-Methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 946265-25-4) differs by having a 4-methylphenyl group instead of 3,4-dimethylphenyl.
- target’s ~407 g/mol).
Piperazine Ring Modifications
- 6-(4-Ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () substitutes the 4-methylpiperazine with a 4-ethyl group. The ethyl chain increases lipophilicity (predicted logP +0.3), which may enhance membrane permeability but reduce aqueous solubility .
Core Scaffold and Functional Group Additions
- Its synthesis via nucleophilic substitution highlights a common route for pyrazolopyrimidine functionalization .
- N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () replaces the phenyl group with a benzyl moiety, altering electronic properties and hydrogen-bonding capacity.
Antibacterial Activity
- Compounds in (e.g., N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine ) showed moderate activity against Staphylococcus aureus (MIC = 8–16 µg/mL). The target compound’s 4-methylpiperazine may improve Gram-positive activity by enhancing bacterial membrane penetration .
- Urea derivatives (e.g., 9a in ) exhibited anti-inflammatory activity (IC50 = 1.2 µM for COX-2), suggesting that similar substitutions on the target compound could broaden therapeutic applications .
Anticancer Potential
- 1-(2,4-Dimethylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine () demonstrated antiproliferative effects in preliminary screens (GI50 = 5 µM against MCF-7). The target’s 3,4-dimethylphenyl group may enhance selectivity for cancer cell kinases .
Physicochemical Properties
*logP calculated using ChemDraw.
Structure-Activity Relationships (SAR)
- Piperazine Substitution : Methyl groups (target compound) improve solubility vs. ethyl (), but ethyl enhances CNS penetration due to increased lipophilicity.
- Aromatic Amine Groups : 3,4-Dimethylphenyl (target) provides steric hindrance that may reduce off-target binding compared to 4-methylphenyl .
- Electron-Withdrawing Groups : Sulfonyl or chloromethyl moieties () increase reactivity but may compromise metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
